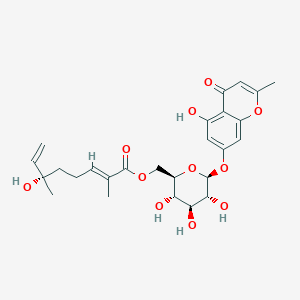

Eucamalduside A

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-2-methyl-4-oxochromen-7-yl)oxyoxan-2-yl]methyl (2E,6S)-6-hydroxy-2,6-dimethylocta-2,7-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O11/c1-5-26(4,33)8-6-7-13(2)24(32)34-12-19-21(29)22(30)23(31)25(37-19)36-15-10-17(28)20-16(27)9-14(3)35-18(20)11-15/h5,7,9-11,19,21-23,25,28-31,33H,1,6,8,12H2,2-4H3/b13-7+/t19-,21-,22+,23-,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINZNJXGWREWCZ-GBGIJOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)OC3C(C(C(C(O3)COC(=O)C(=CCCC(C)(C=C)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C(=C/CC[C@@](C)(C=C)O)/C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Eucamalduside A: A Technical Guide to its Isolation from Eucalyptus camaldulensis Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid, is a natural product isolated from the leaves of Eucalyptus camaldulensis. This document provides a comprehensive technical guide on the isolation and characterization of this compound. It includes a detailed, albeit reconstructed, experimental protocol for its extraction and purification, a summary of its spectroscopic data, and an exploration of its potential biological activities, with a focus on its putative anti-inflammatory mechanism of action. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Introduction

Eucalyptus camaldulensis, commonly known as the river red gum, is a tree species rich in a diverse array of secondary metabolites, including essential oils, flavonoids, and terpenoids[1][2][3]. Among these, the chromenone glycosides represent a class of compounds with significant biological potential[4]. This compound is a notable example, characterized by a chromone backbone linked to a glucose moiety which is further acylated with a monoterpene acid[5][6]. The unique structural features of this compound make it a compound of interest for further investigation into its pharmacological properties. This guide outlines a comprehensive approach to the isolation and preliminary characterization of this compound from the leaves of Eucalyptus camaldulensis.

Physicochemical Properties and Spectroscopic Data of this compound

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This information is critical for the identification and characterization of the compound during and after the isolation process.

| Property | Data | Reference(s) |

| Molecular Formula | C₂₆H₃₂O₁₁ | [5] |

| Molecular Weight | 520.53 g/mol | [5] |

| Compound Type | Acylated Chromenone Glucoside | [5][6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

| ¹H NMR Data (DMSO-d₆) | A comprehensive list of proton NMR chemical shifts would be presented here. Due to the inaccessibility of the primary literature, this data is not available. | - |

| ¹³C NMR Data (DMSO-d₆) | A comprehensive list of carbon-13 NMR chemical shifts would be presented here. Due to the inaccessibility of the primary literature, this data is not available. | - |

Experimental Protocols: Isolation of this compound

The following is a detailed, reconstructed protocol for the isolation of this compound from the leaves of Eucalyptus camaldulensis. This protocol is based on general principles of natural product chemistry and information available in abstracts and secondary sources, as the primary literature was not accessible.

Plant Material Collection and Preparation

Fresh leaves of Eucalyptus camaldulensis are collected and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The powdered leaves are subjected to exhaustive extraction with a polar solvent to isolate the glycosidic compounds.

-

Solvent: Methanol or Ethanol

-

Method: Maceration or Soxhlet extraction.

-

Procedure (Maceration):

-

Soak the powdered leaves in methanol (e.g., 1 kg of powder in 5 L of methanol) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

-

Fractionation of the Crude Extract

The crude methanolic extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Procedure:

-

Suspend the crude extract in distilled water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.

-

Chromatographic Purification

The enriched fraction (e.g., the ethyl acetate fraction) is subjected to a series of chromatographic steps to isolate this compound.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent and gradually introducing a polar solvent. A common solvent system for such compounds is a gradient of Chloroform (CHCl₃) and Methanol (MeOH).

-

Initial elution with 100% CHCl₃.

-

Gradually increase the concentration of MeOH (e.g., 1%, 2%, 5%, 10%, and so on).

-

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor by Thin Layer Chromatography (TLC).

-

TLC Analysis: Use a pre-coated silica gel 60 F₂₅₄ plate and a mobile phase similar to the column elution solvent. Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.

-

Pooling of Fractions: Combine fractions with similar TLC profiles that show the presence of the target compound.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Purpose: To remove smaller molecules and further purify the fractions containing this compound.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: UV detector set at a wavelength where chromones absorb (e.g., 254 nm or 280 nm).

-

Outcome: This final step should yield pure this compound.

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow

The following diagram illustrates the proposed workflow for the isolation of this compound.

Potential Anti-Inflammatory Signaling Pathway

Chromone glycosides have been reported to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways such as the NF-κB and MAPK pathways[2][3]. While the specific mechanism of this compound is yet to be elucidated, a plausible hypothesis is its interference with the NF-κB signaling cascade. The following diagram depicts the canonical NF-κB signaling pathway, a potential target for this compound's anti-inflammatory activity.

Conclusion and Future Directions

This technical guide provides a reconstructed, yet comprehensive, framework for the isolation of this compound from Eucalyptus camaldulensis leaves. While the inaccessibility of the primary literature necessitates a hypothetical approach to the detailed experimental protocol, the outlined steps are based on established principles of natural product chemistry and are expected to be a robust starting point for researchers. The provided spectroscopic data, although incomplete, will aid in the identification of the target compound.

Future research should focus on obtaining the full experimental details from the primary literature to validate and refine the proposed isolation protocol. Furthermore, the biological activities of pure this compound need to be thoroughly investigated. Elucidating its precise mechanism of action, particularly its effects on inflammatory signaling pathways like NF-κB and MAPK, will be crucial in determining its potential as a therapeutic lead compound. The information presented here serves as a foundational resource to stimulate and guide such future investigations.

References

- 1. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS:1287220-29-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. youtube.com [youtube.com]

Eucamalduside A: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a naturally occurring chromenone glucoside first isolated from the leaves of Eucalyptus camaldulensis var. obtusa. Its discovery was detailed in a 2011 publication in Helvetica Chimica Acta by Sabira Begum and her colleagues. This technical guide provides a comprehensive overview of the initial discovery, isolation, and structural characterization of this compound, based on the available scientific literature. The document is intended to serve as a foundational resource for researchers interested in the chemistry and potential therapeutic applications of this natural product.

Discovery and Source

This compound was identified as a new chemical entity during a phytochemical investigation of the constituents of Eucalyptus camaldulensis var. obtusa. This plant is known for its traditional medicinal uses, and its extracts have been reported to possess antibacterial and antifungal properties, suggesting the presence of bioactive compounds.

Physicochemical Properties

The initial characterization of this compound established its fundamental physicochemical properties.

| Property | Value |

| Molecular Formula | C₂₆H₃₂O₁₁ |

| Molecular Weight | 520.53 g/mol |

| Compound Type | Chromenone glucoside acylated with a monoterpene acid |

Experimental Protocols

While the full, detailed experimental protocols are contained within the primary reference publication, this section outlines the general methodologies typically employed for the isolation and characterization of novel natural products like this compound.

General Isolation Procedure

The isolation of this compound from the leaves of Eucalyptus camaldulensis would have likely followed a multi-step extraction and chromatographic process.

-

Extraction: Dried and powdered leaves are subjected to solvent extraction, typically starting with a non-polar solvent and progressing to more polar solvents (e.g., hexane, ethyl acetate, and then methanol) to separate compounds based on their polarity.

-

Fractionation: The crude methanol extract, which would contain the polar glycosides, is then fractionated. This can be achieved using techniques such as vacuum liquid chromatography (VLC) or column chromatography over silica gel or other stationary phases.

-

Purification: Fractions showing promising profiles on thin-layer chromatography (TLC) are further purified using repeated column chromatography, often with different solvent systems, and potentially followed by high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation Methods

The determination of the chemical structure of this compound would have relied on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would have been used to determine the exact molecular weight and deduce the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To identify the types and connectivity of protons in the molecule.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

-

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Spectroscopic Data

The definitive ¹H and ¹³C NMR spectroscopic data for this compound is located in the primary publication by Begum et al. (2011). This data is essential for the unambiguous identification of the compound. Unfortunately, a publicly accessible table of this data could not be retrieved for this guide. Researchers requiring this specific data should consult the original article.

Initial Biological Activity Characterization

While extracts of Eucalyptus camaldulensis have demonstrated antibacterial and antifungal activities, specific biological activity data for the isolated this compound was not available in the public domain at the time of this writing. The initial discovery paper focused primarily on the isolation and structural elucidation of the compound. Further studies are required to determine the specific bioactivities and potential therapeutic applications of this compound.

Visualizations

Logical Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow for the discovery and characterization of a novel natural product like this compound.

Caption: General workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a novel addition to the class of chromenone glucosides. Its discovery from Eucalyptus camaldulensis highlights the potential of this plant as a source of new bioactive compounds. While its initial characterization has been established, further research is needed to fully elucidate its biological activity profile and to explore its potential for drug development. The detailed experimental and spectroscopic data provided in the primary publication by Begum et al. serves as the critical starting point for any future investigation into this promising natural product.

An In-depth Technical Guide on the Biosynthesis Pathway of Chromenone Glucosides in Eucalyptus

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genus Eucalyptus is a rich source of diverse secondary metabolites, including terpenoids, flavonoids, and phloroglucinols, many of which possess significant pharmacological activities. Among these, chromenone glucosides are a class of compounds with a growing interest due to their potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of chromenone glucosides in Eucalyptus. While the complete pathway has not been fully elucidated in this specific genus, this guide consolidates the existing knowledge from related plant species and the genomic and enzymatic data available for Eucalyptus to propose a putative biosynthetic pathway.

This document details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols for analysis, and provides visual representations of the proposed pathway and experimental workflows to facilitate further research and drug discovery efforts in this area.

Proposed Biosynthesis Pathway of Chromenone Glucosides in Eucalyptus

The biosynthesis of chromenone glucosides in Eucalyptus is proposed to occur in two main stages: the formation of the chromenone aglycone via the polyketide pathway, followed by a glycosylation step to attach a glucose moiety.

Stage 1: Formation of the Chromenone Aglycone

The core chromenone structure is synthesized through the acetate-malonate pathway, a common route for the production of polyketides in plants. The key enzyme in this process is a Type III polyketide synthase (PKS).

Key Enzyme: Pentaketide Chromone Synthase (PCS) While a specific PCS has not been isolated and characterized from Eucalyptus, the genome of various Eucalyptus species is known to contain a diverse family of Type III PKSs.[1] These enzymes are homologous to PCS enzymes found in other plants, such as Aloe arborescens, which have been shown to catalyze the formation of a pentaketide chromone.[2]

Reaction Mechanism: The proposed reaction for the formation of the chromenone aglycone, 5,7-dihydroxy-2-methylchromone, involves the following steps:

-

Initiation: The reaction is initiated with an acetyl-CoA starter unit, which can be derived from the decarboxylation of malonyl-CoA.

-

Elongation: Four successive decarboxylative condensations of malonyl-CoA extender units with the growing polyketide chain.

-

Cyclization and Aromatization: The resulting linear pentaketide intermediate undergoes an intramolecular C6 to C1 Claisen condensation and subsequent cyclization to form the chromone ring system.[2]

The overall reaction catalyzed by PCS is: 5 Malonyl-CoA → 5,7-dihydroxy-2-methyl-4H-chromen-4-one + 5 CoA + 5 CO2 + H2O[3]

Stage 2: Glycosylation of the Chromenone Aglycone

The final step in the biosynthesis of chromenone glucosides is the attachment of a glucose molecule to the chromenone aglycone. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT).

Key Enzyme: UDP-glucosyltransferase (UGT) Eucalyptus species possess a large number of UGTs that are involved in the glycosylation of various secondary metabolites.[4] While the specific UGT responsible for chromenone glucosylation has not been identified, it is hypothesized that a UGT from the GT1 family, which is known to act on a wide range of phenolic compounds, is involved.[5][6]

Reaction Mechanism: The UGT transfers a glucose moiety from an activated sugar donor, UDP-glucose, to a hydroxyl group on the chromenone aglycone. The most common site of glycosylation for chromones is the 7-hydroxyl group.

The overall reaction is: 5,7-dihydroxy-2-methylchromone + UDP-glucose → 7-O-glucosyl-5-hydroxy-2-methylchromone (Chromenone Glucoside) + UDP

Quantitative Data

Quantitative data specifically on chromenone glucosides in Eucalyptus is currently limited in the published literature. However, studies on related flavonoids provide an indication of the levels at which these phenolic compounds can be found in Eucalyptus leaves. The following table summarizes quantitative data for flavonoids from a study on ten Australian Eucalyptus species. Researchers can adapt the methodologies used in these studies for the quantification of chromenone glucosides.

Table 1: Quantitative Analysis of Flavonoids in Eucalyptus Leaves

| Eucalyptus Species | Flavanone (Pinocembrin) (% of dried methanol extract) | Flavanone (Pinostrobin) (% of dried methanol extract) |

| E. sieberi | 0.07 ± 0.01 | 0.08 ± 0.01 |

| E. rossii | 0.82 ± 0.03 | - |

| E. fastigata | 0.02 ± 0.01 | - |

| E. macrorhyncha | 0.02 ± 0.01 | - |

| E. fraxinoides | - | - |

| E. agglomerata | - | - |

| E. consideniana | - | - |

| E. pauciflora | - | - |

| E. dives | - | - |

| E. obliqua | - | - |

| Data adapted from a study on flavonoid quantification in Eucalyptus species.[7] The absence of a value indicates that the compound was not detected. |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of chromenone glucoside biosynthesis in Eucalyptus. These protocols are based on established methods for the analysis of related compounds and enzymes.

Extraction and Quantification of Chromenone Glucosides

This protocol is adapted from methods used for the analysis of flavonoids and other polyphenols in plant tissues.[7][8][9]

Objective: To extract and quantify chromenone glucosides from Eucalyptus leaf material.

Materials:

-

Fresh or freeze-dried Eucalyptus leaves

-

Liquid nitrogen

-

80% Methanol (HPLC grade)

-

0.1% Formic acid in water (HPLC grade)

-

0.1% Formic acid in acetonitrile (HPLC grade)

-

Centrifuge

-

HPLC-PDA or HPLC-MS system with a C18 column

Procedure:

-

Sample Preparation: Grind fresh or freeze-dried leaf tissue to a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction: Weigh approximately 2g of the powdered tissue into a centrifuge tube. Add 20 mL of 80% methanol. Vortex thoroughly and then sonicate for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

HPLC-PDA/MS Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detector scanning from 200-400 nm. For MS detection, use electrospray ionization (ESI) in both positive and negative modes.

-

-

Quantification: Create a calibration curve using a purified chromenone glucoside standard of known concentrations. The concentration in the samples can then be determined by comparing the peak area to the standard curve.

Enzyme Assay for Pentaketide Chromone Synthase (PCS) Activity

This protocol is based on the established assay for Type III PKS enzymes.[10][11]

Objective: To determine the enzymatic activity of a putative PCS from Eucalyptus.

Materials:

-

Purified recombinant PCS enzyme

-

Malonyl-CoA

-

[2-14C]Malonyl-CoA (for radioactive detection) or a suitable spectrophotometric assay

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

20% HCl

-

Ethyl acetate

-

Scintillation cocktail (for radioactive detection)

-

HPLC system

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and a catalytic amount of [2-14C]malonyl-CoA.

-

Enzyme Addition: Add the purified recombinant PCS enzyme to the reaction mixture to a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 20% HCl.

-

Product Extraction: Extract the reaction products twice with an equal volume of ethyl acetate.

-

Analysis:

-

Radioactive Detection: Evaporate the pooled ethyl acetate fractions to dryness, redissolve in a small volume of methanol, and quantify the radioactivity using a scintillation counter.

-

HPLC Analysis: Evaporate the ethyl acetate fractions, redissolve in methanol, and analyze by reversed-phase HPLC to separate and identify the chromenone product.

-

-

Calculation of Activity: Enzyme activity can be calculated based on the amount of product formed per unit time per amount of enzyme.

Heterologous Expression and Characterization of UDP-glucosyltransferases (UGTs)

This protocol outlines the general steps for expressing and characterizing a candidate UGT from Eucalyptus.[12][13][14]

Objective: To express a candidate UGT gene from Eucalyptus in a heterologous host and test its activity towards a chromenone aglycone.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector)

-

Candidate UGT cDNA from Eucalyptus

-

LB medium

-

IPTG (isopropyl-β-D-1-thiogalactopyranoside)

-

Chromenone aglycone substrate

-

UDP-glucose

-

Tris-HCl buffer (50 mM, pH 7.5)

-

HPLC-MS system

Procedure:

-

Cloning: Clone the candidate UGT cDNA into an appropriate expression vector.

-

Transformation: Transform the expression vector into a suitable E. coli expression strain.

-

Expression: Grow the transformed E. coli cells in LB medium to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

-

Protein Purification (Optional but Recommended): Harvest the cells, lyse them, and purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM UDP-glucose, 100 µM chromenone aglycone, and the purified UGT enzyme (or crude cell lysate).

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

-

Product Analysis: Centrifuge the reaction mixture to pellet any precipitate and analyze the supernatant by HPLC-MS to detect the formation of the chromenone glucoside.

Conclusion and Future Directions

This technical guide has outlined the putative biosynthesis pathway of chromenone glucosides in Eucalyptus, based on current knowledge of polyketide and glycosyltransferase biochemistry. While direct evidence for the entire pathway in Eucalyptus is still forthcoming, the presence of the necessary enzyme families in the Eucalyptus genome strongly supports the proposed model.

Future research should focus on:

-

Isolation and characterization of a Pentaketide Chromone Synthase (PCS) from a Eucalyptus species known to produce chromones.

-

Identification and functional characterization of the specific UDP-glucosyltransferase(s) responsible for the glycosylation of the chromenone aglycone.

-

Quantitative analysis of chromenone glucosides across different Eucalyptus species and tissues to understand their distribution and regulation.

-

Metabolic engineering of these pathways in microbial or plant systems to produce novel chromenone derivatives with enhanced therapeutic properties.

The protocols and information provided in this guide serve as a valuable resource for researchers and drug development professionals to advance our understanding of this important class of natural products and to unlock their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. EC 2.3.1.216 [iubmb.qmul.ac.uk]

- 4. Multi-enzymatic glucosylation using Eucalyptus UDP-glucosyltransferase coupled UDPglucose-fermentation by bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity and safener inducibility of the plant UDP‐glucose‐dependent family 1 glycosyltransferase super‐family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate specificity of plant UDP-dependent glycosyltransferases predicted from crystal structures and homology modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Heterologous expression of plant glycosyltransferases for biochemistry and structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]

- 14. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

Eucamalduside A: A Technical Guide to its Natural Sources, Distribution, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a megastigmane glucoside, a class of C13-norisoprenoids, which has been identified in the plant kingdom. These compounds are of growing interest to the scientific community due to their potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its distribution within the source organism, and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, phytochemistry, and drug discovery.

Natural Sources and Distribution

The primary and thus far exclusive documented natural source of this compound is the tree species Eucalyptus camaldulensis, commonly known as the river red gum. This species is widespread across Australia and has been introduced to many other parts of the world.

Distribution within the Plant:

This compound has been primarily isolated from the leaves of Eucalyptus camaldulensis. While other parts of the plant, such as the stem bark, roots, fruits, and seeds, contain a rich variety of phytochemicals, the leaves are the principal repository for this specific megastigmane glucoside.

Quantitative Data

Specific quantitative data on the yield of pure this compound from Eucalyptus camaldulensis is not extensively reported in publicly available scientific literature. However, data on the yields of various extracts from the leaves of this plant provide a general indication of the chemical richness of its biomass. The following tables summarize the available quantitative data for different types of extracts obtained from Eucalyptus camaldulensis leaves. It is important to note that these values represent the total yield of the extract and not the specific percentage of this compound.

Table 1: Percentage Yield of Various Extracts from Eucalyptus camaldulensis Leaves

| Extract Type | Solvent(s) | Percentage Yield (%) | Reference |

| Petroleum Ether Extract | Petroleum Ether | 1.54 | [1] |

| Chloroform Extract | Chloroform | 3.82 | [1] |

| Ethanol Extract | Ethanol | 9.34 | [1] |

| Aqueous Extract | Water | 6.54 | [1] |

| Methanol Extract | Methanol | 9.17 |

Table 2: Yield of Essential Oil from Eucalyptus camaldulensis Leaves

| Extraction Method | Yield (%) | Geographic Origin | Reference |

| Hydrodistillation | 1.11 | Palestine | [2] |

| Steam Distillation | 1.4 (from chilled leaves) | Nigeria | [3][4] |

| Hydrodistillation | 0.5 - 2.53 | Various | [2] |

| Hydrodistillation | 0.90 - 0.98 | Pakistan and Morocco | |

| Hydrodistillation | 0.6 - 1.4 | Benin | |

| Not Specified | 2.3 - 3.0 | Taiwan |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Eucalyptus camaldulensis are collected. It is advisable to note the geographical location, time of collection, and overall health of the plant, as these factors can influence phytochemical content.

-

Drying: The leaves are air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Selection: Methanol or ethanol are commonly used solvents for the initial extraction of polar and semi-polar compounds like glycosides.

-

Procedure:

-

The powdered leaf material is macerated in the chosen solvent (e.g., 95% methanol) at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

The mixture is then filtered to separate the extract from the solid plant material.

-

The extraction process is typically repeated multiple times (e.g., three times) with fresh solvent to ensure exhaustive extraction.

-

The filtrates from all extractions are combined.

-

The solvent is removed from the combined filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning: The crude methanolic extract is typically suspended in water and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a glycoside, is expected to be enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fraction (e.g., the n-butanol fraction) is subjected to column chromatography over a solid stationary phase.

-

Stationary Phase: Silica gel is a common choice for the initial separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).

-

Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are further purified using preparative HPLC.

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A mixture of water and a polar organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape, is used as the mobile phase. The separation can be performed isocratically or with a gradient.

-

Detection: A UV detector is used to monitor the elution of compounds.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum absorption.

Visualization of the Isolation Workflow

The following diagram illustrates a generalized workflow for the isolation of this compound from Eucalyptus camaldulensis leaves.

Conclusion

This technical guide has summarized the current knowledge on the natural sources, distribution, and isolation of this compound. While Eucalyptus camaldulensis is the confirmed botanical source, further research is required to quantify the yield of this compound and to develop optimized and standardized isolation protocols. The methodologies and data presented here provide a solid foundation for researchers to build upon in their efforts to explore the potential of this natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Eucalyptus camaldulensis Dehnh Leaf Essential Oil from Palestine Exhibits Antimicrobial and Antioxidant Activity but No Effect on Porcine Pancreatic Lipase and α-Amylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Effect of Pretreatment Type on the Yield of Essential Oils from Eucalyptus Species (Camaldulensis And Torelliana ) Using Steam Distillation | Engineering And Technology Journal [everant.org]

- 4. researchgate.net [researchgate.net]

Preliminary Biological Activity Screening of Eucamalduside A: A Technical Guide

Disclaimer: As of the latest available data, specific quantitative biological activity data for Eucamalduside A is not extensively available in the public domain. This technical guide, therefore, provides a comprehensive framework of standard experimental protocols and conceptual signaling pathways that are conventionally employed for the preliminary biological activity screening of novel natural products, using this compound as a representative example. The data tables are presented as templates to guide researchers in their experimental design and data presentation.

Introduction

This compound is a natural compound that can be isolated from the leaves of Eucalyptus camaldulensis.[1] Extracts and essential oils from this plant have been reported to possess a range of biological activities, including antimicrobial and anti-inflammatory properties.[2] This guide outlines a systematic approach to the preliminary in vitro screening of this compound to evaluate its potential as a therapeutic agent. The core experimental assays detailed herein are designed to assess its cytotoxicity, anti-inflammatory, and antimicrobial activities.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.[3]

Experimental Protocol: MTT Assay

1. Cell Seeding:

- Culture selected human cancer cell lines (e.g., HeLa, A549) or normal cell lines (e.g., HEK293) in appropriate complete growth medium.

- Harvest cells in the exponential growth phase and determine cell viability using a hemocytometer and trypan blue exclusion.

- Seed the cells into a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of culture medium per well.

- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of final concentrations to be tested.

- After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

- Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.

3. MTT Addition and Incubation:

- Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

- Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization of Formazan:

- Carefully remove the medium containing MTT from each well.

- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

- Calculate the percentage of cell viability for each concentration of this compound using the following formula:

- % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

- The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability versus compound concentration.[4][5][6]

Data Presentation: Cytotoxicity of this compound

| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| Cancer Cell Lines | ||

| HeLa (Cervical Cancer) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| A549 (Lung Cancer) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| Normal Cell Line | ||

| HEK293 (Human Embryonic Kidney) | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Anti-inflammatory Activity: Nitric Oxide Synthase Inhibition Assay

Inflammation is a complex biological response, and nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS).[7][8] The inhibition of NO production is a common indicator of anti-inflammatory activity. The Griess assay is a widely used method to measure nitrite (a stable product of NO), which indirectly quantifies NO production.

Experimental Protocol: Nitric Oxide Synthase Inhibition Assay

1. Cell Culture and Seeding:

- Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

2. Compound Treatment and Stimulation:

- Pre-treat the cells with various concentrations of this compound for 1 hour.

- Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

- Include a positive control, such as a known NOS inhibitor (e.g., L-NAME).

- Incubate the plate for 24 hours at 37°C with 5% CO₂.

3. Nitrite Measurement (Griess Assay):

- After incubation, collect 50 µL of the culture supernatant from each well.

- Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

- Incubate for 10 minutes at room temperature, protected from light.

- Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

- Incubate for another 10 minutes at room temperature.

4. Absorbance Measurement:

- Measure the absorbance at 540 nm using a microplate reader.

5. Data Analysis:

- Generate a standard curve using known concentrations of sodium nitrite.

- Calculate the concentration of nitrite in each sample from the standard curve.

- Determine the percentage of NO inhibition using the formula:

- % NO Inhibition = [1 - (Nitrite in Treated Group / Nitrite in LPS-stimulated Group)] x 100

- Calculate the IC₅₀ value for NO inhibition.

Data Presentation: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC₅₀ (µM) |

| Nitric Oxide Production Inhibition | RAW 264.7 | Data to be determined |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial potential of this compound can be assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][9] The broth microdilution method is a standard technique for this purpose.[1][10]

Experimental Protocol: Broth Microdilution Method

1. Microorganism Preparation:

- Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

- Prepare a standardized inoculum of each microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

2. Serial Dilution of the Compound:

- In a 96-well microplate, perform two-fold serial dilutions of this compound in the appropriate broth medium to obtain a range of concentrations.

3. Inoculation:

- Add the standardized microbial inoculum to each well containing the diluted compound.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal can be used as a reference standard.

4. Incubation:

- Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

5. MIC Determination:

- After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.

Data Presentation: Antimicrobial Activity of this compound

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 25923) | Gram-positive Bacteria | Data to be determined |

| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | Data to be determined |

| Candida albicans (ATCC 90028) | Fungus (Yeast) | Data to be determined |

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Caption: General workflow for the preliminary biological activity screening of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[11][12][13] Natural compounds often exert their anti-inflammatory effects by inhibiting this pathway.

Caption: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation.[14][15][16] It often works in conjunction with the NF-κB pathway to regulate the expression of inflammatory mediators.

Caption: Postulated inhibitory mechanism of this compound on the MAPK signaling cascade.

References

- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. arigobio.com [arigobio.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. longdom.org [longdom.org]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Mass Spectrometry Fragmentation of Eucamalduside A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid. Isolated from Eucalyptus camaldulensis, this natural product holds potential for further investigation in drug discovery.[1] This document outlines a theoretical framework for its fragmentation based on established principles of mass spectrometry, offering a valuable resource for researchers working on the structural elucidation of similar compounds.

Chemical Structure and Properties of this compound

This compound possesses a molecular formula of C26H32O11 and a molecular weight of 520.53 g/mol . Its structure is characterized by a chromenone aglycone linked to a glucose molecule, which is further acylated by a monoterpenoid acid. This complex structure gives rise to a distinctive fragmentation pattern under mass spectrometric analysis.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is anticipated to proceed through several key pathways, primarily involving the cleavage of the glycosidic bond and subsequent fragmentation of the resulting aglycone and sugar-monoterpenoid moieties. The predicted fragmentation is based on the known behavior of chromenone glucosides and monoterpenoids in mass spectrometry.

Upon electrospray ionization (ESI), this compound is expected to readily form protonated molecules [M+H]+ in positive ion mode and deprotonated molecules [M-H]- in negative ion mode. The collision-induced dissociation (CID) of these precursor ions will lead to a series of characteristic product ions.

Key Predicted Fragmentation Pathways:

-

Glycosidic Bond Cleavage: The most facile fragmentation is the cleavage of the O-glycosidic bond, resulting in the separation of the aglycone and the acylated glucose. This will produce a prominent ion corresponding to the chromenone aglycone.

-

Fragmentation of the Acylated Sugar: The sugar moiety, acylated with the monoterpene acid, will undergo further fragmentation. This can include the neutral loss of the monoterpene acid, as well as cross-ring cleavages of the glucose unit.

-

Fragmentation of the Monoterpenoid Moiety: The monoterpene acid itself can fragment through various pathways, including the loss of small neutral molecules like H2O and CO2.

-

Retro-Diels-Alder (RDA) Fragmentation: The chromenone ring system of the aglycone may undergo retro-Diels-Alder fragmentation, a common pathway for flavonoids and related compounds.

Predicted Fragment Ions (Positive Ion Mode)

| m/z (predicted) | Proposed Formula | Description of Fragment |

| 521.1966 | [C26H33O11]+ | Protonated molecule [M+H]+ |

| 359.1442 | [C16H23O9]+ | Acylated glucose moiety |

| 193.0501 | [C10H9O4]+ | Chromenone aglycone |

| 167.0865 | [C10H11O2]+ | Monoterpene acid moiety |

| 149.0759 | [C10H9O]+ | Fragment from monoterpene acid (loss of H2O) |

| 121.0653 | [C8H5O2]+ | Fragment from chromenone aglycone (RDA) |

Predicted Fragmentation of this compound```dot

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide presents a theoretically derived fragmentation pattern for this compound based on its chemical structure and established mass spectrometric principles for related compound classes. The provided information, including the predicted fragment ions and a general experimental protocol, serves as a foundational resource for researchers aiming to identify and characterize this compound and similar natural products. Experimental verification of this predicted fragmentation pattern is a crucial next step for the definitive structural elucidation of this compound.

References

In Silico Prediction of Eucamalduside A Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside isolated from Eucalyptus camaldulensis, belongs to a class of natural products with potential therapeutic applications.[1][2][3] While the parent plant is known for its antibacterial and antifungal properties, specific bioactivity data for this compound is not extensively available.[1][2] This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, providing a framework for hypothesis generation and guiding future experimental validation. The methodologies presented herein encompass molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and target identification through network pharmacology, offering a cost-effective and efficient preliminary assessment of novel natural products.

Introduction to this compound and In Silico Bioactivity Prediction

Natural products are a rich source of bioactive compounds and have historically been a cornerstone of drug discovery.[4][5] this compound is a natural product found in Eucalyptus camaldulensis var. obtusa.[3] The emergence of computational methodologies has revolutionized the initial stages of drug development by enabling the rapid screening and characterization of compounds before committing to resource-intensive laboratory experiments.[4] In silico techniques, such as molecular docking and machine learning-based predictions, allow for the elucidation of potential biological targets and the assessment of pharmacokinetic and pharmacodynamic properties.[5][6][7] This guide presents a hypothetical in silico investigation of this compound to predict its bioactivity and identify potential mechanisms of action.

Proposed In Silico Investigation Workflow

The proposed workflow for the in silico prediction of this compound bioactivity is a multi-step process that begins with data acquisition and culminates in the identification of high-priority targets for experimental validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1287220-29-4 [chemicalbook.com]

- 3. This compound | CAS:1287220-29-4 | Manufacturer ChemFaces [chemfaces.com]

- 4. Frontiers | Editorial: Investigation of the biological properties of natural products using experimental approaches and in silico methods [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Computational approaches to predict the toxicity of bioactive natural products: a mini review of methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Eucamalduside A and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucamalduside A, a chromenone glucoside acylated with a monoterpene acid, is a natural product isolated from the leaves of Eucalyptus camaldulensis. Preliminary studies on extracts of E. camaldulensis have indicated potential antibacterial and antifungal activities.[1] To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a detailed, hypothetical protocol for the total synthesis of this compound, providing a strategic roadmap for its chemical construction and the generation of analogues for further biological evaluation. The proposed synthesis is divided into three main parts: the synthesis of the chromenone aglycone (Noreugenin), the synthesis of the chiral monoterpene acid, and the final assembly through glycosylation and selective acylation.

Proposed Retrosynthetic Analysis

The proposed retrosynthetic strategy for this compound dissects the molecule into three key building blocks: the chromenone core 3 , a protected glucose donor 4 , and the chiral monoterpene acid 5 . The key disconnections are the glycosidic bond and the ester linkage.

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Building Blocks

Synthesis of the Chromenone Aglycone: 5,7-Dihydroxy-2-methylchromone (Noreugenin, 3)

The synthesis of the chromenone core, Noreugenin, can be achieved via the Pechmann condensation reaction.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of resorcinol (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add ethyl acetoacetate (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford 7-hydroxy-4-methylcoumarin.

-

Conversion to Chromone: The conversion of the coumarin to the chromone can be achieved through established literature methods, for instance, via an Algar-Flynn-Oyamada reaction or other rearrangement reactions. For the synthesis of 5,7-dihydroxy-2-methylchromone (Noreugenin), a more direct route starting from phloroglucinol and ethyl acetoacetate under appropriate conditions can also be considered.[2][3][4]

Proposed Synthesis of (2E,6S)-6-Hydroxy-2,6-dimethyl-2,7-octadienoic acid (5)

The synthesis of the racemic monoterpene acid has been reported starting from linalool.[5][6] For a stereoselective synthesis of the (S)-enantiomer, a chiral starting material or an asymmetric synthesis approach is necessary. One possible approach is an asymmetric Sharpless epoxidation of a suitable allylic alcohol precursor.

Proposed Experimental Protocol (Asymmetric Approach):

-

Starting Material: Commercially available (R)-linalool can be used as a chiral starting point.

-

Oxidation: Selective oxidation of the primary alcohol of a protected (R)-linalool derivative to the corresponding aldehyde.

-

Wittig Reaction: A Wittig reaction with a stabilized ylide (e.g., Ph3P=C(CH3)CO2Et) would introduce the α,β-unsaturated ester moiety with E-selectivity.

-

Saponification: Hydrolysis of the ethyl ester to the carboxylic acid would yield the desired (S)-monoterpene acid.

| Step | Reagents and Conditions | Expected Yield (%) |

| 1. Protection of Linalool | TBDMSCl, Imidazole, DMF | >95 |

| 2. Oxidation to Aldehyde | PCC, DCM | 70-80 |

| 3. Wittig Reaction | Ph3P=C(CH3)CO2Et, Toluene, reflux | 60-70 |

| 4. Deprotection | TBAF, THF | >90 |

| 5. Saponification | LiOH, THF/H2O | >95 |

| Overall Yield | ~40-50 |

Assembly of this compound

The final assembly involves the glycosylation of the chromenone and the selective acylation of the glucose moiety.

Glycosylation

A Koenigs-Knorr glycosylation is a plausible method, requiring a protected glucose donor.

Proposed Experimental Protocol:

-

Protection of Noreugenin: The 7-hydroxyl group of Noreugenin 3 should be protected, for example, as a benzyl ether.

-

Glycosylation Reaction: The 7-O-benzyl-noreugenin is reacted with a protected glucosyl bromide (e.g., acetobromoglucose) in the presence of a silver salt promoter (e.g., Ag2CO3). This is expected to selectively glycosylate the more acidic 5-hydroxyl group.

-

Deprotection: Removal of the protecting groups from the glucose moiety (e.g., using Zemplén conditions for acetate removal) and the chromenone (e.g., hydrogenolysis for benzyl group removal) would yield the glucoside intermediate.

Caption: Proposed workflow for the synthesis of the chromenone glucoside.

Selective Acylation and Final Deprotection

The final step is the selective acylation of the primary hydroxyl group of the glucose moiety.

Proposed Experimental Protocol:

-

Selective Acylation: The chromenone glucoside is reacted with the protected monoterpene acid 5 (e.g., as an acid chloride or activated with a coupling agent like DCC/DMAP). The reaction should selectively acylate the sterically less hindered and more reactive primary 6-OH group of the glucose.[7][8][9][10]

-

Final Deprotection: Any remaining protecting groups are removed to yield this compound.

| Step | Reagents and Conditions | Expected Yield (%) |

| 1. Selective Acylation | Monoterpene Acid (5), DCC, DMAP, DCM | 50-60 |

| 2. Final Deprotection | (If necessary) | >90 |

| Overall Yield | ~45-55 |

Synthesis of Analogues

The proposed synthetic route is amenable to the synthesis of analogues by modifying the building blocks.

-

Chromenone Analogues: Different substituted phenols and β-ketoesters can be used in the Pechmann condensation to generate a library of chromenone cores.

-

Monoterpene Acid Analogues: A variety of chiral or achiral carboxylic acids can be used in the final acylation step to explore the structure-activity relationship of the side chain.

Conclusion

This document provides a comprehensive, though hypothetical, framework for the total synthesis of this compound. The proposed strategy relies on established synthetic methodologies and provides a clear path for the construction of this natural product and its analogues. The successful execution of this synthesis would provide access to larger quantities of this compound for detailed biological studies and would enable the exploration of its therapeutic potential through the synthesis of a diverse library of related compounds. Further experimental validation is required to optimize the proposed reaction conditions and to overcome any unforeseen synthetic challenges.

References

- 1. Noreugenin | 1013-69-0 | FN42576 | Biosynth [biosynth.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.utcg6e.com [m.utcg6e.com]

- 4. researchgate.net [researchgate.net]

- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 6. researchgate.net [researchgate.net]

- 7. Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07360A [pubs.rsc.org]

- 8. The selective acetylation of primary alcohols in the presence of secondary alcohols in carbohydrates | Semantic Scholar [semanticscholar.org]

- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Extraction and Purification of Eucamalduside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A is a chromenone glucoside acylated with a monoterpene acid, first isolated from the leaves of Eucalyptus camaldulensis var. obtusa. This document provides a detailed, representative protocol for the extraction and purification of this compound. Due to the limited availability of a specific, published step-by-step protocol for this compound, the following methodology is a comprehensive amalgamation of established techniques for the isolation of structurally similar flavonoid and chromone C-glucosides from plant materials. This protocol is intended to serve as a robust starting point for researchers aiming to isolate and study this compound and related compounds.

Chemical Structure

This compound

-

Molecular Formula: C₂₆H₃₂O₁₁

-

Molecular Weight: 520.53 g/mol

-

Class: Chromenone Glucoside

Experimental Protocols

Part 1: Extraction of Crude this compound from Eucalyptus camaldulensis Leaves

This protocol details the initial extraction of a crude fraction enriched with this compound from dried plant material.

1.1. Plant Material Preparation:

-

Obtain fresh leaves of Eucalyptus camaldulensis var. obtusa.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight, for approximately 7-10 days, or until brittle.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

1.2. Solvent Extraction:

-

Macerate the powdered leaves (1 kg) in 80% aqueous methanol (5 L) at room temperature for 48 hours with occasional stirring.

-

Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh 80% methanol.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.

1.3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in distilled water (1 L).

-

Perform successive liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity:

-

n-hexane (3 x 1 L) to remove non-polar compounds like fats and waxes.

-

Chloroform (3 x 1 L) to remove less polar compounds.

-

Ethyl acetate (3 x 1 L) to extract compounds of medium polarity, including this compound.

-

-

Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure to yield the crude this compound-enriched fraction.

Part 2: Purification of this compound

This section describes a multi-step chromatographic purification of the crude extract to isolate this compound.

2.1. Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system, such as a gradient of chloroform and methanol.

-

Dissolve the crude ethyl acetate fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Load the dried, adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 v/v chloroform:methanol).

-

Collect fractions of 50-100 mL and monitor the composition of each fraction by Thin Layer Chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualizing under UV light (254 nm).

-

Pool the fractions containing the target compound (based on TLC comparison with a reference standard, if available, or by analyzing the major spots).

-

Concentrate the pooled fractions to dryness.

2.2. Sephadex LH-20 Column Chromatography (Size Exclusion and Polarity-Based Separation):

-

Swell Sephadex LH-20 gel in methanol for at least 4 hours.

-

Pack a column with the swollen Sephadex LH-20.

-

Dissolve the partially purified fraction from the silica gel column in a minimal volume of methanol.

-

Apply the sample to the top of the Sephadex LH-20 column.

-

Elute the column with 100% methanol at a slow flow rate.

-

Collect small fractions and monitor by TLC as described previously.

-

Pool the fractions containing this compound and concentrate.

2.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing):

-

Dissolve the further purified sample in the mobile phase for injection.

-

Perform preparative HPLC on a C18 column.

-

Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water (e.g., a gradient of 20-40% acetonitrile in water over 30 minutes).

-

Monitor the elution at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain pure this compound.

-

Confirm the purity and identity of the final compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following table presents plausible yields and purities at each stage of the extraction and purification process, based on typical results for the isolation of flavonoid and chromone glycosides from plant material.

| Stage | Starting Material (g) | Product | Yield (mg) | Purity (%) |

| Extraction | 1000 (Dried Leaves) | Crude Methanolic Extract | 150,000 | ~5 |

| Liquid-Liquid Partitioning | 150,000 | Ethyl Acetate Fraction | 25,000 | ~15 |

| Silica Gel Chromatography | 25,000 | Partially Purified Fraction | 2,000 | ~60 |

| Sephadex LH-20 Chromatography | 2,000 | Enriched this compound | 400 | ~85 |

| Preparative HPLC | 400 | Pure this compound | 80 | >98 |

Visualizations

Caption: Workflow for the extraction of a crude this compound-enriched fraction.

Caption: Multi-step purification workflow for the isolation of pure this compound.

Application Notes and Protocols: Investigating the Antifungal Activity of Eucamalduside A against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. Natural products are a promising source of new therapeutic leads. Eucamalduside A, a compound isolated from Eucalyptus species, represents a potential candidate for investigation due to the known antimicrobial properties of other compounds from this genus.

These application notes provide a comprehensive set of protocols for the initial screening and characterization of the antifungal activity of this compound against Candida albicans. The methodologies outlined below are based on established standards in antifungal susceptibility testing and biofilm analysis. While specific data for this compound is not yet extensively published, these guidelines offer a robust framework for its evaluation.

Data Presentation: Hypothetical Antifungal Activity of this compound

Effective data management is crucial for comparing the efficacy of novel compounds. All quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the antifungal activity of this compound against various Candida albicans strains, including fluconazole-susceptible and -resistant isolates.

| Compound | C. albicans Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (BIC₅₀, µg/mL) | Biofilm Eradication (BEC₅₀, µg/mL) |

| This compound | SC5314 (Wild-Type) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| This compound | Fluconazole-Resistant Isolate 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Fluconazole | SC5314 (Wild-Type) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

| Amphotericin B | SC5314 (Wild-Type) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |

-

MIC₅₀ (Minimum Inhibitory Concentration): The lowest concentration of the compound that inhibits 50% of visible fungal growth.

-

MFC (Minimum Fungicidal Concentration): The lowest concentration of the compound that kills ≥99.9% of the initial fungal inoculum.

-

BIC₅₀ (Biofilm Inhibitory Concentration): The concentration of the compound that inhibits 50% of biofilm formation.

-

BEC₅₀ (Biofilm Eradication Concentration): The concentration of the compound that eradicates 50% of a pre-formed biofilm.

Experimental Protocols

The following are detailed protocols for key experiments to determine the antifungal efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution.

Materials:

-

Candida albicans strains

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well flat-bottom microtiter plates

-

This compound stock solution (in DMSO)

-

Positive control antifungal (e.g., Fluconazole)

-

Spectrophotometer or microplate reader (530 nm)

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

Inoculum Preparation:

-

Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24 hours.

-

Suspend several colonies in 5 mL of sterile saline.

-

Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the suspension 1:1000 in RPMI 1640 to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Drug Dilution:

-

Prepare a serial two-fold dilution of this compound in RPMI 1640 in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free well (growth control) and a well with media only (sterility control).

-

Prepare a similar dilution series for the positive control antifungal.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition (typically ≥50%) of visible growth compared to the drug-free control.

-

Minimum Fungicidal Concentration (MFC) Assay

This assay is performed as a follow-up to the MIC assay to determine if the compound is fungistatic or fungicidal.

Materials:

-

MIC plate from the previous experiment

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile spreader

Procedure:

-

From the wells of the MIC plate showing no visible growth, take a 10 µL aliquot.

-

Spot the aliquot onto an SDA plate.

-

Incubate the SDA plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration from which no fungal colonies grow on the SDA plate.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of C. albicans biofilms.

Materials:

-

Candida albicans strains

-

RPMI 1640 medium

-

96-well flat-bottom microtiter plates

-

This compound stock solution

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay reagents

-

Microplate reader (490 nm)

Procedure:

-

Inoculum Preparation: Prepare a standardized suspension of C. albicans (1 x 10⁷ CFU/mL) in RPMI 1640.

-

Assay Setup:

-

Add 100 µL of the fungal suspension to the wells of a 96-well plate.

-

Add 100 µL of RPMI 1640 containing serial dilutions of this compound.

-

Include a drug-free control.

-

-

Biofilm Formation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

-

Quantification:

-

Wash the wells gently with PBS to remove non-adherent cells.

-

Quantify the biofilm biomass using the XTT reduction assay, which measures metabolic activity.

-

The BIC₅₀ is the concentration of this compound that reduces biofilm metabolic activity by 50% compared to the control.

-

Visualizations

Experimental Workflow

Caption: General workflow for antifungal drug discovery.

Hypothetical Signaling Pathway Inhibition

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Eucamalduside A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucamalduside A, a natural compound isolated from Eucalyptus camaldulensis, has emerged as a molecule of interest for its potential antimicrobial properties. Extracts and essential oils from Eucalyptus camaldulensis have demonstrated considerable antimicrobial effects against a range of microorganisms.[1] This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing (AST) of this compound. The aim is to equip researchers with the necessary methodologies to evaluate its efficacy against various microbial strains, determine key quantitative metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and to provide a framework for investigating its mechanism of action.